

A Comprehensive Technical Guide to C.I. Reactive Green 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Green 19**

Cat. No.: **B12382097**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of C.I. **Reactive Green 19**, a widely used azo dye in the textile industry. It covers the molecular characteristics, synthesis, and various experimental applications, with a focus on its role in environmental remediation studies.

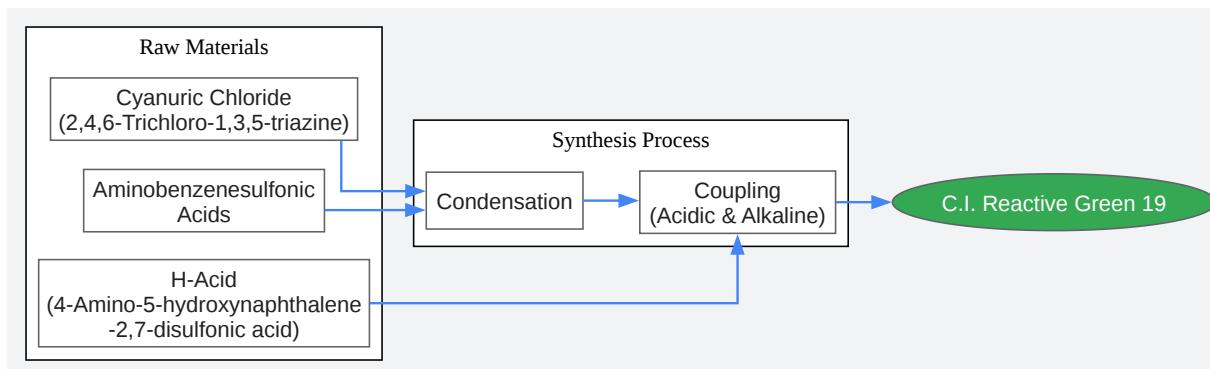
Core Molecular and Physical Properties

Reactive Green 19 is a poly-azo dye known for its application in dyeing cellulosic fibers like cotton and viscose.^[1] Its chemical structure includes two reactive chlorotriazine groups, which allow it to form covalent bonds with the fibers, leading to high wash fastness. The dye presents as a blue-green or dark green powder.^[1]

Table 1: Physicochemical Properties of **Reactive Green 19**

Property	Value	Reference
Molecular Formula	<chem>C40H23Cl2N15Na6O19S6</chem>	[1] [2]
Molecular Weight	1418.94 g/mol	[2]
IUPAC Name	hexasodium;(6E)-4-amino-3- [[4-[[4-chloro-6-(3- sulfonatoanilino)-1,3,5-triazin- 2-yl]amino]-2- sulfonatophenyl]diazenyl]-6- [[4-[[4-chloro-6-(3- sulfonatoanilino)-1,3,5-triazin- 2-yl]amino]-2- sulfonatophenyl]hydrazinyliden e]-5-oxonaphthalene-2,7- disulfonate	[2]
CAS Registry Number	61931-49-5	[2]
Appearance	Blue-green / Dark green powder	[1]
Solubility in Water	120 g/L (at 20°C) 150 g/L (at 50°C)	
Hydrogen Bond Donor Count	6	[2] [3]
Hydrogen Bond Acceptor Count	34	[2] [3]
Heavy Atom Count	88	[3]

| Complexity | 3030 [\[2\]](#)[\[3\]](#) |


Synthesis of Reactive Green 19

The manufacturing of **Reactive Green 19** involves a multi-step chemical synthesis process. It utilizes several key raw materials, including H-acid, cyanuric chloride, and various aminobenzenesulfonic acids.

The synthesis can be broadly described by the following protocol, derived from public chemical manufacturing information.[\[1\]](#)[\[4\]](#)

- Initial Condensation: A primary intermediate is formed by the condensation reaction of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) with 3-Aminobenzenesulfonic acid and 2,5-Diaminobenzenesulfonic acid.
- Coupling Reactions: The resulting product from the initial condensation (2 moles) is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both acidic and alkaline conditions to form the final dye molecule.
- Isolation: The final product, **Reactive Green 19**, is isolated from the reaction mixture.

An alternative description notes the use of p-nitroaniline o-sulfonic acid, which is diazotized, coupled with H-acid, reduced by sodium sulfide, and then condensed with cyanuric chloride.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Reactive Green 19**.

Applications in Environmental Remediation Research

Due to its complex aromatic structure and stability, **Reactive Green 19** is a subject of interest in wastewater treatment and environmental remediation research.^[5] Studies have explored its removal and degradation through various biological, chemical, and physical methods.

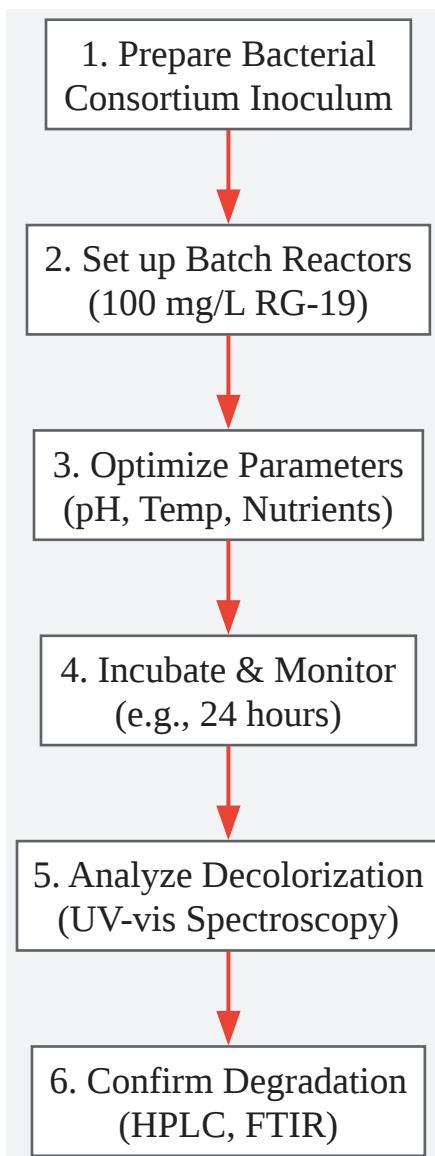
The degradation of **Reactive Green 19** using bacterial consortia has been shown to be highly effective. Research has focused on optimizing conditions to achieve maximum decolorization efficiency.

Experimental Protocol: Bacterial Degradation of **Reactive Green 19**

The following protocol is based on a study investigating the removal of **Reactive Green 19** using a developed bacterial consortium.^[6]

- Inoculum Preparation: A bacterial consortium capable of degrading the dye is cultured and prepared.
- Experimental Setup: Batch experiments are conducted with an initial dye concentration of 100 mg/L in an aqueous medium.
- Parameter Optimization: Key process parameters such as pH, incubation temperature, and the concentration of a nutrient source (e.g., Yeast extract) are varied according to a Box-Behnken statistical design to find optimal conditions.
- Decolorization Measurement: The removal of the dye is monitored over time (e.g., 24 hours) by measuring the absorbance of the solution using a UV-vis spectrophotometer.
- Kinetic Analysis: The rate of decolorization is analyzed using kinetic models, such as the Michaelis-Menten model, to determine kinetic parameters.
- Degradation Confirmation: The biodegradation of the dye is confirmed through analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) to identify degradation products.^[6]

Table 2: Optimal Conditions for >97% Decolorization by Bacterial Consortium^[6]


Parameter	Optimal Value
Incubation Temperature	32.04 °C
pH	8.3

| Yeast Extract Concentration| 1.16 g / 100 mL |

Table 3: Michaelis-Menten Kinetic Parameters for Bacterial Decolorization[6]

Parameter	Description	Value
V_m	Maximum Decolorization Rate	120.48 h⁻¹

| K_m | Half Saturation Constant | 1674 mg/L |

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bioremediation of **Reactive Green 19**.

Photocatalysis using semiconductor nanocomposites is another effective method for degrading **Reactive Green 19**. Studies have utilized materials like Cadmium Oxide-Titanium Dioxide (CdO-TiO₂) under sunlight.

Experimental Protocol: Photocatalytic Degradation

- Catalyst Synthesis: CdO-TiO₂ nanocomposites are synthesized via a sol-gel method.

- Reaction Setup: Experiments are conducted by adding the catalyst to an aqueous solution of **Reactive Green 19**.
- Parameter Optimization: The process is optimized by varying the initial dye concentration, the pH of the solution, and the catalyst concentration.
- Irradiation: The solution is exposed to sunlight to initiate the photocatalytic reaction.
- Monitoring: The degradation progress is monitored by measuring the absorbance of the dye solution at regular intervals with a UV-Vis spectrophotometer.

Table 4: Optimal Conditions for Photocatalytic Degradation with CdO-TiO₂

Parameter	Optimal Value
Initial Dye Concentration	75 ppm
Solution pH	7.5

| Catalyst Concentration | 1 g/L |

Adsorption onto nanocomposites provides a physical method for removing **Reactive Green 19** from aqueous solutions. Polyaniline/Montmorillonite (PANI/MMT) is one such composite that has been studied for this purpose.[7]

Experimental Protocol: Adsorption Study

- Adsorbent Synthesis: A PANI/MMT nanocomposite is synthesized by incorporating polyaniline into the interlayers of montmorillonite clay.[7]
- Adsorption Experiments: The prepared nanocomposite is added to aqueous solutions of **Reactive Green 19** to assess its removal efficiency.
- Kinetic and Isotherm Modeling: The experimental data is fitted to kinetic models (e.g., pseudo-second-order) and isotherm models (e.g., Langmuir) to understand the adsorption mechanism and capacity.[7]

- Thermodynamic Analysis: The effect of temperature on adsorption is studied to determine thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°).[7]

Table 5: Adsorption and Thermodynamic Parameters for RG-19 on PANI/MMT[7]

Parameter	Description	Value
Maximum Adsorption Capacity	(q_{\max}) at 25 °C	46.88 mg/g
ΔH°	Standard Enthalpy Change	-12.35 kJ/mol

| ΔS° | Standard Entropy Change | -28.40 J/mol/K |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reactive Green 19 | lookchem [lookchem.com]
- 4. REACTIVE GREEN 19 CAS#: 61931-49-5 [m.chemicalbook.com]
- 5. Degradation of Reactive Blue 19 (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption Studies of Reactive Green 19 from Aqueous Solutions by...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to C.I. Reactive Green 19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382097#molecular-formula-of-reactive-green-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com